molecular formula C7H7NaO B1260490 Sodium o-cresolate CAS No. 4549-72-8

Sodium o-cresolate

Cat. No.: B1260490
CAS No.: 4549-72-8
M. Wt: 130.12 g/mol
InChI Key: ONFAAMBUOAGWSG-UHFFFAOYSA-M
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Description

Sodium o-cresolate, also known as sodium 2-methylphenolate, is an organic compound with the molecular formula C7H7NaO. It is the sodium salt of o-cresol (2-methylphenol) and is commonly used in various chemical processes and industrial applications. This compound is known for its role as an intermediate in the synthesis of other chemicals and its utility in various reactions due to its phenolic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium o-cresolate can be synthesized by reacting o-cresol with sodium hydroxide. The reaction typically involves dissolving o-cresol in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:

C7H8O+NaOHC7H7NaO+H2O\text{C}_7\text{H}_8\text{O} + \text{NaOH} \rightarrow \text{C}_7\text{H}_7\text{NaO} + \text{H}_2\text{O} C7​H8​O+NaOH→C7​H7​NaO+H2​O

This reaction is exothermic and should be carried out under controlled conditions to prevent overheating.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of sodium hydroxide to a reactor containing o-cresol. The reaction mixture is then stirred and heated to ensure complete conversion. The resulting this compound is then purified by crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium o-cresolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form o-cresol and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: The phenolic hydroxyl group in this compound can undergo electrophilic substitution reactions. For example, it can react with alkyl halides to form alkylated phenols.

    Reduction: this compound can be reduced to form o-cresol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Alkyl halides in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Oxidation: o-Cresol and other oxidized derivatives.

    Substitution: Alkylated phenols.

    Reduction: o-Cresol.

Scientific Research Applications

Sodium o-cresolate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

    Biology: this compound is used in biochemical assays and as a reagent in the study of enzyme kinetics.

    Medicine: It is used in the synthesis of certain medicinal compounds and as a preservative in some pharmaceutical formulations.

    Industry: this compound is used in the production of resins, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium o-cresolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. This nucleophilic character allows it to participate in various chemical reactions, including substitution and addition reactions. The phenolate ion can also stabilize transition states and intermediates in chemical reactions, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

  • Sodium phenolate (sodium phenoxide)
  • Sodium p-cresolate (sodium 4-methylphenolate)
  • Sodium m-cresolate (sodium 3-methylphenolate)

These compounds share similar chemical properties but differ in their specific reactivities and applications due to the position of the substituent groups on the aromatic ring.

Properties

IUPAC Name

sodium;2-methylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAAMBUOAGWSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-48-7 (Parent)
Record name o-Cresol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10891209
Record name Sodium 2-methylphenolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Aqueous solution is caustic /Sodium phenolate/
Record name SODIUM CRESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amber liquid

CAS No.

4549-72-8, 34689-46-8
Record name o-Cresol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, methyl-, sodium salt (1:1)
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Record name Sodium 2-methylphenolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium o-cresolate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CRESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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